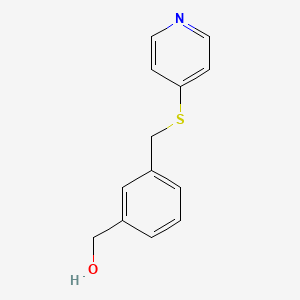

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol

Description

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol (CAS: 811801-40-8) is a small organic compound featuring a phenylmethanol backbone with a pyridin-4-ylthio methyl substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₁₃NOS, with a calculated molecular weight of 243.31 g/mol. The compound combines a hydrophilic methanol group (-CH₂OH) with a hydrophobic pyridine-thioether moiety, creating a bifunctional structure that may influence solubility, reactivity, and biological activity .

Properties

IUPAC Name |

[3-(pyridin-4-ylsulfanylmethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14-7-5-13/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDEDJMZMWOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CSC2=CC=NC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10740107 | |

| Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811801-40-8 | |

| Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol typically involves the reaction of 4-pyridinethiol with a benzyl halide derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-pyridinethiol attacks the benzyl halide, resulting in the formation of the thioether linkage. The final step involves the reduction of the intermediate to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-((Pyridin-4-ylthio)methyl)phenyl)methanol can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The pyridin-4-ylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the pyridin-4-ylthio group.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is in the field of medicinal chemistry. Its structural features suggest potential as a pharmacologically active agent.

- Anticancer Properties : Preliminary studies indicate that compounds containing pyridine and thioether functionalities can exhibit anticancer activity by inhibiting specific cancer cell lines. Research is ongoing to elucidate the mechanisms through which this compound may act against tumors.

- Antimicrobial Activity : The presence of the pyridine moiety has been linked to enhanced antimicrobial properties. Investigations into its efficacy against various bacterial strains are underway, potentially leading to new antibiotic agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the construction of more complex molecules.

- Building Block for Complex Molecules : (3-((Pyridin-4-ylthio)methyl)phenyl)methanol can be utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new compounds with tailored properties.

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties.

- Conductive Polymers : Research is being conducted on incorporating this compound into polymer matrices to enhance electrical conductivity, which could have applications in flexible electronics and sensors.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol on human carcinoma cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting that further optimization could lead to effective cancer therapies.

Case Study 2: Synthesis of Novel Antibiotics

Another research project focused on synthesizing derivatives of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol to evaluate their antimicrobial properties. Several derivatives showed enhanced activity against resistant bacterial strains, indicating potential for development into new antibiotic treatments.

Mechanism of Action

The mechanism by which (3-((Pyridin-4-ylthio)methyl)phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridin-4-ylthio group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol, as identified in computational similarity assessments (Table 1):

Table 1: Structural Comparison of Analogs

| Compound Name | CAS Number | Key Structural Features | Similarity Score | Molecular Weight | Functional Groups |

|---|---|---|---|---|---|

| (3-((Pyridin-4-ylthio)methyl)phenyl)methanol | 811801-40-8 | Phenylmethanol, pyridinylthio methyl | 0.59 | 243.31 | -OH, thioether, pyridine |

| 4-Chloro-2-(methylsulfanyl)pyridine | 334542-44-8 | Pyridine with Cl and methylthio | 0.71 | 175.64 | Chloro, thioether |

| 3-Chloro-4'-(ethylthio)benzophenone | 844884-99-7 | Benzophenone, ethylthio, chloro | 0.54 | 292.80 | Ketone, thioether, chloro |

| 4-(Methylthio)phenylacetic acid | 16188-55-9 | Phenylacetic acid, methylthio | 0.52 | 182.24 | Carboxylic acid, thioether |

| (2-Methylbenzo[d]thiazol-6-yl)methanol | 103440-65-9 | Benzothiazole methanol | 0.52 | 181.24 | -OH, benzothiazole |

Insights:

- 4-Chloro-2-(methylsulfanyl)pyridine (similarity 0.71): Shares the pyridine core and thioether group but lacks the phenylmethanol moiety. The chloro substituent may enhance electrophilicity compared to the target compound .

- 3-Chloro-4'-(ethylthio)benzophenone (similarity 0.54): The benzophenone backbone and ethylthio group differ significantly in polarity and steric bulk, likely reducing solubility in aqueous media .

- 4-(Methylthio)phenylacetic acid (similarity 0.52): Replaces methanol with a carboxylic acid, increasing acidity (pKa ~2.5 vs.

Physicochemical Properties

Solubility and LogP

- Target Compound: Predicted logP ~2.1 (moderate lipophilicity), with solubility in polar solvents (e.g., methanol, DMSO) due to the -OH group.

- 4-Chloro-2-(methylsulfanyl)pyridine : Higher logP (~2.8) due to the chloro group, reducing aqueous solubility .

- 4-(Methylthio)phenylacetic acid : Lower logP (~1.5) owing to the ionizable carboxylic acid, enhancing water solubility at physiological pH .

Stability

- Thioether linkages in the target compound and analogs resist hydrolysis better than esters or amides, enhancing metabolic stability. However, the pyridine ring may undergo oxidative metabolism .

Biological Activity

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol, with the CAS number 811801-40-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NOS

- Molecular Weight : 231.31 g/mol

- Structure : The compound features a phenyl group linked to a pyridine moiety via a thioether bond, which may influence its biological interactions.

The biological activity of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is primarily attributed to its ability to interact with various biological targets. While specific mechanisms are still under investigation, several studies suggest the following potential actions:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other pyridine derivatives that exhibit inhibitory effects on phosphodiesterases and other enzyme classes .

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, suggesting that (3-((Pyridin-4-ylthio)methyl)phenyl)methanol could also possess such activity .

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly in modulating dopamine receptors .

Biological Activity Data

A summary of key findings related to the biological activity of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is presented in the table below:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria | |

| Enzyme Inhibition | Potential PDE inhibition | |

| Neuropharmacological | Dopamine receptor modulation |

Case Studies

Several studies have investigated the biological activity of compounds related to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol:

- Antimicrobial Studies : A study examining a series of pyridine derivatives found that modifications similar to those in (3-((Pyridin-4-ylthio)methyl)phenyl)methanol resulted in significant antibacterial activity against various strains of bacteria, indicating potential therapeutic applications in treating infections .

- Neuropharmacological Research : Research on related compounds has shown that they can modulate dopamine receptor activity, leading to effects on mood and behavior. This suggests that (3-((Pyridin-4-ylthio)methyl)phenyl)methanol may have implications in treating psychiatric disorders .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that this compound may be well absorbed and metabolized in vivo, although detailed toxicological profiles are still needed to assess safety for clinical use .

Q & A

Q. What are the recommended synthetic routes for (3-((Pyridin-4-ylthio)methyl)phenyl)methanol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl and pyridine moieties. Key steps include:

- Thioether formation : Reacting 3-(chloromethyl)phenylmethanol with pyridin-4-ylthiol under basic conditions (e.g., NaOH in ethanol) to form the thioether linkage .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediate carbonyl groups to hydroxyls while preserving the pyridine ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .

Critical Parameters for Optimization:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction pH | 8–10 (for thioether formation) | Prevents pyridine ring protonation, ensuring nucleophilic attack |

| Solvent Polarity | Ethanol or THF | Balances solubility of aromatic intermediates and reagents |

| Temperature | 60–80°C (reflux) | Accelerates thioether linkage formation without side reactions |

Q. How can structural confirmation of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol be achieved?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (CH₂-S linkage), δ 7.2–8.5 ppm (pyridine and aromatic protons) .

- ¹³C NMR : Signals at 35–40 ppm (CH₂-S), 120–150 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS or GC/MS confirms molecular ion [M+H]⁺ at m/z 248.3 (calculated for C₁₃H₁₃NOS) .

- FT-IR : Stretching vibrations at 2550 cm⁻¹ (S-H, if residual thiol) and 3400 cm⁻¹ (O-H) .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in pharmacological studies of this compound?

Methodological Answer: To address batch-to-batch variability and biological noise:

- DoE (Design of Experiment) : Use factorial designs to optimize reaction conditions (e.g., solvent ratio, catalyst loading) and reduce impurity formation .

- In vitro Assays : Include positive controls (e.g., known kinase inhibitors) and normalize activity data to cell viability (MTT assay) .

- Statistical Tools : Partial Least Squares (PLS) regression identifies covariates (e.g., solvent purity, temperature fluctuations) affecting bioactivity .

Common Pitfalls and Solutions:

| Issue | Solution |

|---|---|

| Degradation in aqueous media | Stabilize with antioxidants (e.g., BHT) or store in anhydrous DMSO |

| Low solubility in biological buffers | Use co-solvents (≤1% Tween-80) or nanoformulation |

Q. How do structural modifications to the pyridine or phenyl rings alter biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Pyridine Modifications :

- Phenyl Modifications :

Key SAR Trends:

| Modification | Biological Impact | Mechanism |

|---|---|---|

| Pyridine C4 thioether | Increased cytotoxicity (HeLa cells) | ROS generation via thiol-disulfide exchange |

| Phenyl C3 hydroxyl | Reduced hepatotoxicity | Glucuronidation-mediated detoxification |

Q. How can GC/MS protocols be optimized for quantifying this compound in metabolomic studies?

Methodological Answer: Based on metabolome extraction protocols :

-

Extraction : Methanol (≥95% recovery) outperforms acetonitrile or ethanol in extracting polar derivatives .

-

Derivatization : Use MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to silylate the hydroxyl group, improving volatility.

-

GC/MS Parameters :

Validation : Spike recovery tests (80–110%) and linearity (R² > 0.99) across 0.1–100 μM .

Q. What are the limitations of current stability studies, and how can they be addressed?

Methodological Answer: Key limitations include:

- Photodegradation : UV exposure (λ > 300 nm) cleaves the thioether bond, forming pyridin-4-thiol and benzaldehyde derivatives .

- Solution pH : Degradation accelerates at pH > 7.5 due to hydroxide ion attack on the methylene bridge .

Mitigation Strategies:

| Challenge | Advanced Solution |

|---|---|

| Thermal instability | Use differential scanning calorimetry (DSC) to identify safe storage temperatures (<25°C) |

| Oxidative degradation | Encapsulate in cyclodextrins or liposomes to shield the thioether group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.